molecular formula C5H7BO2S2 B1586637 5-(Methylsulfanyl)-2-thienylboronic acid CAS No. 499769-93-6

5-(Methylsulfanyl)-2-thienylboronic acid

Cat. No. B1586637
M. Wt: 174.1 g/mol
InChI Key: VJIBVVHZWZYSGG-UHFFFAOYSA-N
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Description



  • “5-(Methylsulfanyl)-2-thienylboronic acid” is a chemical compound with the molecular formula C₆H₇BO₂S.

  • It belongs to the class of boronic acids, which are important in organic synthesis and medicinal chemistry.

  • The compound contains a thienyl ring (a five-membered aromatic ring containing sulfur) attached to a boronic acid group via a methylsulfanyl (CH₃S) linker.





  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of a boronic acid derivative with a thienyl compound.

    • Specific synthetic methods and conditions would need to be explored in relevant research papers.





  • Molecular Structure Analysis



    • The molecular structure of “5-(Methylsulfanyl)-2-thienylboronic acid” consists of:

      • A boronic acid group (B(OH)₂) attached to a thienyl ring via a methylsulfanyl linker.

      • The thienyl ring contains a sulfur atom and five carbon atoms.



    • The exact arrangement of atoms and bond angles can be determined from X-ray crystallography or computational methods.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions typical of boronic acids, such as Suzuki-Miyaura cross-coupling reactions.

    • It can react with electrophiles, nucleophiles, and Lewis acids.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Melting Point : The temperature at which the solid compound transitions to a liquid.

      • Boiling Point : The temperature at which the liquid compound transitions to a gas.

      • Density : The mass per unit volume.



    • Chemical Properties :

      • Reactivity with other compounds, solubility, acidity/basicity, and stability.






  • Scientific Research Applications

    1. Synthesis of Novel 5-Methylsulfanylazolo Pyrimidin-7 (4H)-Ones

    • Application Summary: This research involved the synthesis of novel 5-methylsulfanylazolo pyrimidin-7 (4H)-ones. These compounds were created by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones .
    • Methods of Application: The method involved the development of a heterocyclization process. During the optimization of the process, 5-Methylsulfanyl-7-oxo-4,7-dihydroazolo-[1,5-a]pyrimidine-6-carboxylic acid was isolated .
    • Results: The resulting 5-methylsulfanylazolo pyrimidin-7 (4H)-ones showed reactivity in classical electrophilic substitution reactions. The cytotoxic effect of these compounds toward A549, HepG2, and RD tumor cell lines as well as normal HEK-293 cells was assessed .

    2. Anti-Inflammatory Activity of Methylsulfanyl-triazoloquinazolines

    • Application Summary: This research investigated the cytotoxic effects of 2-methylsulfanyl-triazoloquinazolines against hepatocellular Hep-G2 and colon HCT-116 carcinoma cells .
    • Methods of Application: The study involved the synthesis of a series of 2-methylsulfanyl-triazoloquinazolines and testing their cytotoxic effects on various cell lines .
    • Results: Compounds 13 and 17 showed the highest cytotoxic effect on Hep-G2 and HCT-116 cells. It was concluded that the presence of a 5-ethoxy moiety is essential for the antitumor activity against these cells .

    3. Acyl Meldrum’s Acid Derivatives in Organic Synthesis

    • Application Summary: This research focused on the application of acyl Meldrum’s acid derivatives in organic synthesis . These compounds are an important class of Meldrum’s acid derivatives .
    • Methods of Application: The preparation methods of these compounds were considered, including recently proposed and rather rarely used ones . The chemical properties of acyl Meldrum’s acid derivatives were described in detail, including thermal stability and reactions with various nucleophiles .
    • Results: The possible mechanisms of these transformations were analyzed .

    4. Synthesis of 5-Methylsulfanylazolo Pyrimidin-7 (4H)-Ones

    • Application Summary: This research involved the synthesis of novel 5-methylsulfanylazolo pyrimidin-7 (4H)-ones . These compounds were created by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones .
    • Methods of Application: The method involved the development of a heterocyclization process . During the optimization of the process, 5-Methylsulfanyl-7-oxo-4,7-dihydroazolo-[1,5-a]pyrimidine-6-carboxylic acid was isolated .
    • Results: The resulting 5-methylsulfanylazolo pyrimidin-7 (4H)-ones showed reactivity in classical electrophilic substitution reactions . The cytotoxic effect of these compounds toward A549, HepG2, and RD tumor cell lines as well as normal HEK-293 cells was assessed .

    5. Acyl Meldrum’s Acid Derivatives in Organic Synthesis

    • Application Summary: This research focused on the application of acyl Meldrum’s acid derivatives in organic synthesis . These compounds are an important class of Meldrum’s acid derivatives .
    • Methods of Application: The preparation methods of these compounds were considered, including recently proposed and rather rarely used ones . The chemical properties of acyl Meldrum’s acids are described in detail, including thermal stability and reactions with various nucleophiles .
    • Results: The possible mechanisms of these transformations were analyzed .

    6. Synthesis of 5-Methylsulfanylazolo Pyrimidin-7 (4H)-Ones

    • Application Summary: This research involved the synthesis of novel 5-methylsulfanylazolo pyrimidin-7 (4H)-ones . These compounds were created by heterocyclization of 3-aminoazoles and 5-[bis(methylsulfanyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-diones .
    • Methods of Application: The method involved the development of a heterocyclization process . During the optimization of the process, 5-Methylsulfanyl-7-oxo-4,7-dihydroazolo-[1,5-a]pyrimidine-6-carboxylic acid was isolated .
    • Results: The resulting 5-methylsulfanylazolo pyrimidin-7 (4H)-ones showed reactivity in classical electrophilic substitution reactions . The cytotoxic effect of these compounds toward A549, HepG2, and RD tumor cell lines as well as normal HEK-293 cells was assessed .

    Safety And Hazards



    • Safety data sheets should be consulted for specific information on hazards, handling, and storage.

    • “5-(Methylsulfanyl)-2-thienylboronic acid” may pose risks associated with boronic acids and sulfur-containing compounds.




  • Future Directions



    • Investigate potential applications in organic synthesis, catalysis, or medicinal chemistry.

    • Explore modifications to improve stability, reactivity, or selectivity.




    properties

    IUPAC Name

    (5-methylsulfanylthiophen-2-yl)boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H7BO2S2/c1-9-5-3-2-4(10-5)6(7)8/h2-3,7-8H,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VJIBVVHZWZYSGG-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC=C(S1)SC)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H7BO2S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30383272
    Record name [5-(Methylsulfanyl)thiophen-2-yl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30383272
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    174.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-(Methylsulfanyl)-2-thienylboronic acid

    CAS RN

    499769-93-6
    Record name B-[5-(Methylthio)-2-thienyl]boronic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=499769-93-6
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name [5-(Methylsulfanyl)thiophen-2-yl]boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30383272
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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